molecular formula C19H20N2O4 B2611153 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine CAS No. 2034429-82-6

4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine

Cat. No.: B2611153
CAS No.: 2034429-82-6
M. Wt: 340.379
InChI Key: HUKAOFUMPFDMIL-UHFFFAOYSA-N
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Description

4-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine (CAS 2034429-82-6) is a chemical compound with a molecular formula of C19H20N2O4 and a molecular weight of 340.37 g/mol . Its structure incorporates the 1,4-benzodioxane scaffold, an evergreen and versatile template widely recognized in medicinal chemistry for its capability to interact with diverse biological targets . This scaffold is found in numerous pharmacologically active compounds and is known to interact with enzymes and proteic receptors, such as neuronal nicotinic, α1 adrenergic, and serotoninergic receptor subtypes . The specific structure of this compound, which features a benzodioxane moiety linked to a pyridine ring via a piperidine core, makes it a valuable intermediate or target molecule for researchers in drug discovery. It is particularly useful for exploring structure-activity relationships (SAR) in the development of new ligands for various central nervous system (CNS) targets . This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-19(16-2-1-3-17-18(16)24-13-12-23-17)21-10-6-15(7-11-21)25-14-4-8-20-9-5-14/h1-5,8-9,15H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKAOFUMPFDMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxine core, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the attachment of the pyridine ring via an etherification reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, including:

  • Anticancer Activity: Preliminary studies suggest that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.
  • Neuroprotective Effects: The compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Biochemical Probes

Due to its ability to interact with various biological targets, this compound can serve as a biochemical probe in research settings. It can help elucidate the mechanisms of action of certain enzymes or receptors.

Material Science

The unique chemical properties of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine make it a candidate for developing new materials with specific functionalities. Its incorporation into polymers or nanomaterials could lead to advancements in drug delivery systems or sensors.

Case Study 1: Anticancer Activity

In vitro studies have shown that derivatives of this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Neuroprotection

Research has demonstrated that the compound can reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential for developing treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine involves its interaction with specific molecular targets. The benzodioxine ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the pyridine ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Key Observations :

  • Core Flexibility vs. Rigidity: The target compound’s pyridine-piperidine scaffold offers greater conformational flexibility compared to the fused pyrido-pyrimidinone core in patent compounds, which may influence binding kinetics and selectivity .
  • Substituent Chemistry : The benzodioxine carbonyl group in the target compound introduces a lipophilic, electron-rich moiety distinct from the 1,3-benzodioxol-5-yl group in patent derivatives. This difference could alter metabolic stability or interactions with hydrophobic binding pockets .

Pharmacological Implications

Piperidine vs. Piperazine Derivatives

The target compound’s piperidine ring lacks the additional nitrogen present in the piperazine derivatives of the patent compounds. Piperazine groups are commonly employed to enhance solubility and bioavailability via protonation at physiological pH. The absence of this feature in the target compound may reduce water solubility but could improve blood-brain barrier penetration, a critical factor for CNS-targeted therapies .

Aromatic Substituent Effects

  • 1,4-Benzodioxine vs. 1,3-Benzodioxole : The 1,4-benzodioxine ring in the target compound has a larger oxygen-containing ring system compared to the 1,3-benzodioxole group in patent compounds. This structural distinction may influence electronic properties (e.g., dipole moments) and π-π stacking interactions with biological targets .

Biological Activity

The compound 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine is a complex organic molecule with potential therapeutic applications. Its structure features a piperidine ring linked to a benzodioxine moiety, suggesting possible interactions with biological targets relevant to pharmacology. This article reviews the biological activity of this compound based on existing scientific literature, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The IUPAC name for the compound is This compound . The structural formula can be represented as follows:

C17H20N2O4\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_4

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. It is hypothesized that the benzodioxine component may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation could lead to antidepressant-like effects, as indicated by studies on similar compounds.

Key Mechanisms:

  • Serotonin Reuptake Inhibition : Compounds with similar structures have shown significant inhibition of serotonin transporters (SERT), which may enhance serotonergic signaling in the brain .
  • Receptor Affinity : Preliminary studies indicate that the compound may exhibit affinity for 5-HT1A receptors, which are implicated in mood regulation and anxiety .

Biological Activity Data

Activity Target Effect Reference
Serotonin Reuptake InhibitionSERTInhibition observed
5-HT1A Receptor Affinity5-HT1APotential antidepressant activity
Cytotoxic EffectsCancer Cell LinesInduces apoptosis in PC-3 cells

Case Studies

Several studies have investigated the biological effects of related compounds derived from benzodioxine structures. For instance:

  • Antidepressant Activity : A study demonstrated that derivatives of benzodioxine exhibited dual action on serotonin receptors, leading to enhanced antidepressant effects in animal models .
  • Cytotoxicity in Cancer Research : Research indicated that certain benzodioxine derivatives showed significant cytotoxicity against prostate cancer cell lines, suggesting a potential role in cancer therapy .
  • Receptor Binding Studies : Binding assays revealed that compounds with similar scaffolds could act as selective antagonists for adrenergic receptors, highlighting their versatility as therapeutic agents .

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